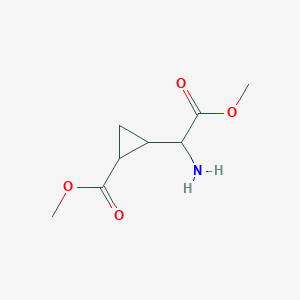![molecular formula C30H48O5 B12308331 17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 17-(4,5-dihidroxi-6-metilhept-6-en-2-il)-3,7-dihidroxi-4,4,13,14-tetrametil-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantreno-9-carbaldehído es una molécula orgánica compleja con una estructura única. Se caracteriza por múltiples grupos hidroxilo y un núcleo de ciclopenta[a]fenantreno, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, incluida la formación del núcleo de ciclopenta[a]fenantreno y la introducción de grupos hidroxilo en posiciones específicas. Las condiciones de reacción suelen implicar el uso de ácidos o bases fuertes, temperaturas elevadas y catalizadores específicos para facilitar la formación de la estructura deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o alcanos.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales como haluros o aminas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Agentes reductores: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Reactivos de sustitución: Halogenos (Cl₂, Br₂), aminas (NH₃)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias o antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, cosméticos y otros productos químicos.
Mecanismo De Acción
El mecanismo mediante el cual este compuesto ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Por ejemplo, puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de ciclopenta[a]fenantreno con diferentes sustituyentes. Algunos ejemplos incluyen:
- 17-(5-etil-6-metilhept-3-en-2-il)-10,13-dimetil-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-3-ona
- (3R,5S)-10,13-dimetil-17-(6-metilheptan-2-il)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-ol
Singularidad
La singularidad de 17-(4,5-dihidroxi-6-metilhept-6-en-2-il)-3,7-dihidroxi-4,4,13,14-tetrametil-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantreno-9-carbaldehído radica en su disposición específica de grupos hidroxilo y la presencia de un grupo carbaldehído, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3 |
Clave InChI |
RUCKJTASGDJGBO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


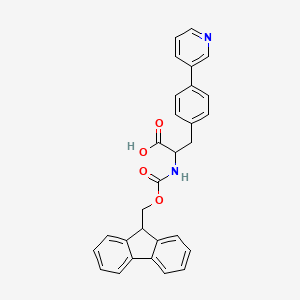
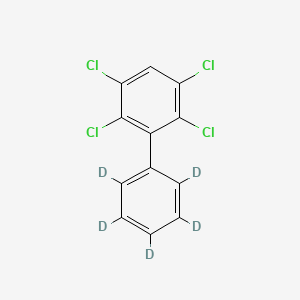
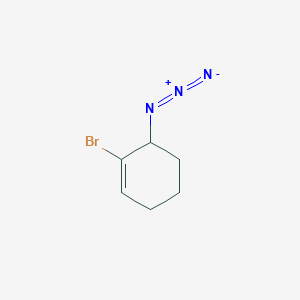
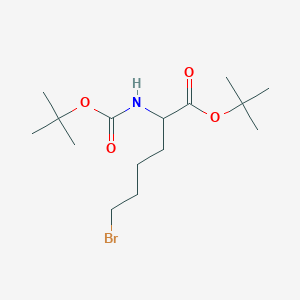
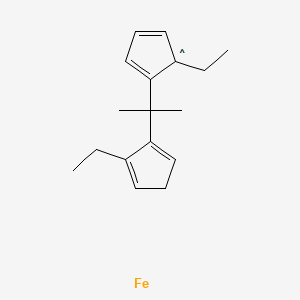
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
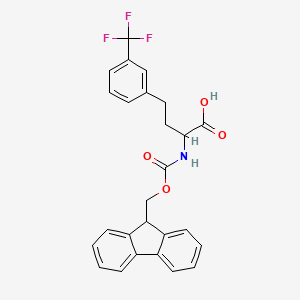
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
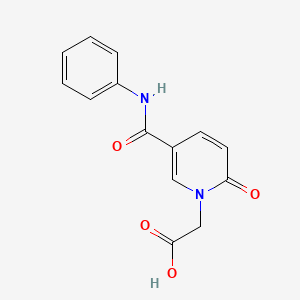
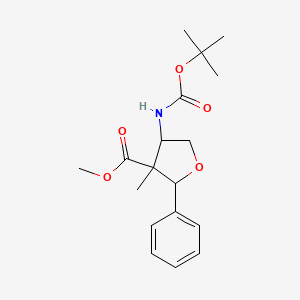
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)

